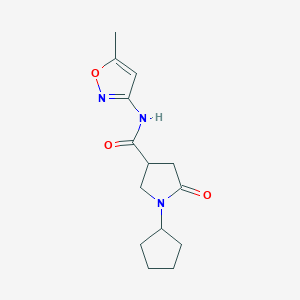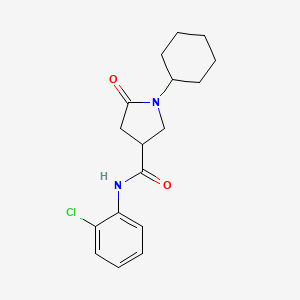![molecular formula C23H28N2O3 B11163182 N-cyclohexyl-2-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B11163182.png)
N-cyclohexyl-2-[(4-phenoxybutanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[(4-phenoxybutanoyl)amino]benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by a cyclohexyl group attached to a benzamide core, with a phenoxybutanoyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(4-phenoxybutanoyl)amino]benzamide typically involves a multi-step process. One common method includes the acylation of 2-aminobenzamide with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to cyclohexylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(4-phenoxybutanoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The phenoxybutanoyl side chain can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides or phenoxy derivatives.
Scientific Research Applications
N-cyclohexyl-2-[(4-phenoxybutanoyl)amino]benzamide has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(4-phenoxybutanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The phenoxybutanoyl side chain plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-[(2-phenoxybutanoyl)amino]benzamide
- N-cyclohexyl-2-{[(4-methylphenoxy)acetyl]amino}benzamide
- N-cyclohexyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide
Uniqueness
N-cyclohexyl-2-[(4-phenoxybutanoyl)amino]benzamide stands out due to its specific phenoxybutanoyl side chain, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C23H28N2O3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(4-phenoxybutanoylamino)benzamide |
InChI |
InChI=1S/C23H28N2O3/c26-22(16-9-17-28-19-12-5-2-6-13-19)25-21-15-8-7-14-20(21)23(27)24-18-10-3-1-4-11-18/h2,5-8,12-15,18H,1,3-4,9-11,16-17H2,(H,24,27)(H,25,26) |
InChI Key |
UYPNJPDFOGKDNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-5-[(4-bromobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11163102.png)
![2-(propan-2-ylsulfanyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11163104.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11163109.png)
![Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11163115.png)
![(6-ethyl-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11163116.png)
![1-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11163119.png)
![1-[(4-methylphenyl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B11163126.png)
![N-(4-chlorobenzyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163136.png)

![4-(4-Chlorophenyl)-1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-piperidinol](/img/structure/B11163144.png)

![2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11163155.png)
![4-[(2-ethylbutanoyl)amino]-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11163157.png)
![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-methionine](/img/structure/B11163169.png)
